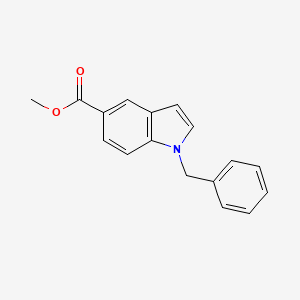

Methyl 1-benzyl-1H-indole-5-carboxylate

Description

Significance of the Indole (B1671886) Nucleus in Organic Synthesis and Heterocyclic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. nih.gov This structural motif is prevalent in a vast array of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. chemicalbook.com Its unique electronic properties, arising from the electron-rich pyrrole ring, make it a versatile scaffold for chemical transformations. prepchem.com Consequently, the indole framework is a frequent target in the synthesis of complex molecules and serves as a privileged structure in the development of new therapeutic agents. rsc.org The synthesis and functionalization of indoles continue to be a dynamic area of research, driving the discovery of novel reaction methodologies. tetratek.com.tr

Overview of the Indole-5-carboxylate Moiety in Chemical Structures

The indole-5-carboxylate moiety refers to an indole ring substituted with a carboxyl group or its ester derivative at the C5-position of the benzene ring. This specific substitution pattern is found in various biologically active molecules and serves as a valuable synthetic intermediate. The parent compound, indole-5-carboxylic acid, is a known plant metabolite. mdpi.com Its methyl ester, methyl 1H-indole-5-carboxylate, is a widely used building block in organic synthesis. The presence of the carboxylate group at this position influences the electronic properties of the indole ring and provides a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol.

Contextualization of N-Benzylation within Indole Functionalization

Functionalization of the indole nitrogen (N1 position) is a common strategy to modify the properties of the indole core or to install a protecting group. N-alkylation, and specifically N-benzylation, involves the attachment of a benzyl (B1604629) group to the indole nitrogen. This transformation is typically achieved by treating the indole with a strong base, such as sodium hydride or potassium hydroxide (B78521), to generate the indolide anion, followed by reaction with an electrophile like benzyl bromide. orgsyn.org The introduction of the N-benzyl group can enhance the lipophilicity of the molecule and sterically direct subsequent reactions at other positions of the indole ring.

Research Gaps and Objectives for Comprehensive Studies of Methyl 1-benzyl-1H-indole-5-carboxylate

Despite the commonality of its constituent parts—the indole-5-carboxylate core and the N-benzyl group—a comprehensive, publicly available body of research dedicated specifically to this compound is notably sparse. While methods for its synthesis can be inferred from general procedures, there is a lack of published, detailed experimental characterization, including definitive spectroscopic data and in-depth reactivity studies. Furthermore, its potential applications in medicinal chemistry or materials science have not been explicitly explored. The primary objective of future research should be to synthesize this compound, thoroughly characterize it using modern analytical techniques, investigate its chemical reactivity, and evaluate its potential biological activities to fill this knowledge gap.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 1-benzylindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQTVMUBQHOYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Synthetic Pathways to Methyl 1 Benzyl 1h Indole 5 Carboxylate

Elucidation of Reaction Intermediates in Indole (B1671886) Ring Formation

The formation of the indole nucleus is a cornerstone of the synthesis of Methyl 1-benzyl-1H-indole-5-carboxylate. The Fischer indole synthesis is a classic and widely studied method for this transformation. byjus.comthermofisher.com The mechanism proceeds through several key, characterizable intermediates. byjus.com

The reaction commences with the acid-catalyzed condensation of an arylhydrazine with a suitable carbonyl compound to form an arylhydrazone. This intermediate is often not isolated, allowing for a one-pot synthesis. byjus.comthermofisher.com The arylhydrazone then tautomerizes to its enamine form. This step is crucial as the enamine tautomer undergoes the key bond-forming event: an irreversible acs.orgacs.org-sigmatropic rearrangement. This rearrangement breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate. byjus.comnih.gov The subsequent loss of aromaticity is transient; the benzene (B151609) ring re-aromatizes, yielding an anilino imine. The final steps involve an intramolecular attack of the nucleophilic amine onto the imine carbon to form an aminal-like intermediate (an aminoindoline). Elimination of a molecule of ammonia and subsequent aromatization delivers the stable indole ring. byjus.com

Computational studies have further refined this mechanistic picture, identifying crucial transition states and intermediates. For instance, in related systems, the hydrazone intermediate is found to be preferentially protonated at the β-nitrogen. Following protonation, deprotonation at a specific carbon forms the key enamine intermediate required for the sigmatropic rearrangement. acs.org The stability and reactivity of these intermediates are significantly influenced by substituents on both the hydrazine and carbonyl components.

Table 1: Key Intermediates in the Fischer Indole Synthesis

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Arylhydrazone | Product of condensation between an arylhydrazine and a carbonyl compound. | Initial reactant for the core cyclization sequence. |

| Enamine | Tautomer of the arylhydrazone. | Undergoes the critical acs.orgacs.org-sigmatropic rearrangement. byjus.com |

| Di-imine | Formed after the acs.orgacs.org-sigmatropic rearrangement breaks the N-N bond. | A key non-aromatic intermediate preceding re-aromatization. byjus.com |

| Anilino imine | Result of benzene ring re-aromatization. | Precursor to the final intramolecular cyclization. |

Detailed Analysis of N-Benzylation Mechanisms

The introduction of the benzyl (B1604629) group at the N1 position of the methyl indole-5-carboxylate core is typically achieved via nucleophilic substitution. The mechanism for this N-alkylation is well-established and relies on enhancing the nucleophilicity of the indole nitrogen. orgsyn.org

The reaction is generally carried out in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which can solvate the cation of the base effectively. orgsyn.org A strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), is used to deprotonate the N-H of the indole ring. This acid-base reaction generates a resonance-stabilized indolide anion. While the anion has electron density on both the nitrogen and the C3 position, alkylation at the nitrogen is usually predominant, especially in highly ionizing solvents. orgsyn.org

The resulting indolide anion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This occurs via a classic SN2 mechanism, where the nitrogen attacks the benzyl bromide, displacing the bromide leaving group and forming the N-C bond. The choice of base and solvent is crucial to favor N-alkylation over potential C-alkylation. The use of systems like KOH in DMSO has proven to be a simple, quick, and high-yielding method for the N-benzylation of various indoles. orgsyn.org

Kinetic Studies of Key Transformations

Kinetic investigations provide quantitative insight into reaction rates, transition state energies, and the influence of reaction conditions on the synthetic pathway. The Fischer indole synthesis has been the subject of kinetic studies to understand its rate-determining steps. rsc.org Such studies measure the rate of disappearance of reactants or the appearance of products under various conditions (e.g., changing acid concentration, temperature, or substituents).

For example, kinetic models have been developed for related indole syntheses, allowing for the determination of activation energies for the formation of the desired indole product as well as side products. nih.gov In one study, the activation energies for the formation of an indole-2-carboxylate, a competing cinnoline derivative, and a bis-indole dimer were determined to be 40.1 kJ/mol, 67.7 kJ/mol, and 46.9 kJ/mol, respectively. nih.gov This data quantitatively explains the temperature-dependent product distribution, showing that higher temperatures favor the formation of the undesired cinnoline byproduct due to its higher activation energy. nih.gov

Examination of Catalytic Cycles in Metal-Mediated Syntheses (e.g., Pd(0), Pd(II) catalysis)

Palladium-catalyzed reactions have emerged as powerful tools for indole synthesis, offering milder conditions and broader functional group tolerance compared to classical methods. mdpi.comnih.gov These syntheses operate through well-defined catalytic cycles involving Pd(0) and Pd(II) oxidation states. acs.org

A common strategy involves the intramolecular cyclization of ortho-alkynylanilines. A plausible catalytic cycle often begins with the coordination of a Pd(II) catalyst to the alkyne bond of the starting material. acs.org This coordination activates the alkyne towards nucleophilic attack by the adjacent aniline nitrogen. This step, known as aminopalladation, forms an indoyl-palladium species. This organopalladium intermediate can then be trapped by various partners or, in simpler cases, undergo protonolysis to release the indole product and regenerate the Pd(II) catalyst.

Alternatively, a Pd(0)/Pd(II) cycle can be employed, particularly in cross-coupling approaches. For instance, the reaction of an o-haloaniline with an alkyne (a Larock-type synthesis) involves the oxidative addition of the Pd(0) catalyst to the aryl-halide bond, forming an arylpalladium(II) complex. This is followed by coordination and migratory insertion of the alkyne, subsequent intramolecular C-N bond formation, and finally, reductive elimination or another terminating step to release the indole product and regenerate the Pd(0) catalyst. nih.gov

Mechanistic studies on the palladium-catalyzed reaction of indole-carboxylic acids with benzyl alcohols have shown that an (η³-benzyl)palladium(II) complex, formed from the oxidative addition of the benzyl alcohol to a Pd(0) species, can directly activate the C-H bond at the C3-position of the indole. mdpi.com This highlights the versatility of palladium catalysis in functionalizing the indole core.

Table 2: Elementary Steps in a Generic Pd-Catalyzed Indole Synthesis

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into an aryl-halide or similar bond. | Pd(0) → Pd(II) |

| Migratory Insertion | An alkyne or alkene inserts into a Pd-C or Pd-N bond. | Pd(II) → Pd(II) |

| Aminopalladation | Intramolecular attack of the aniline nitrogen onto a Pd-activated alkyne. | Pd(II) → Pd(II) |

| Reductive Elimination | Two ligands on the Pd center couple and are expelled, forming a new bond. | Pd(II) → Pd(0) |

Computational Chemistry in Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of indole synthesis. copernicus.orgmdpi.com It allows for the detailed exploration of reaction energy profiles, the characterization of transient intermediates, and the validation of proposed mechanistic pathways. nih.gov

In the context of the Fischer indole synthesis, computational studies have been used to explain the origins of regioselectivity. nih.gov By calculating the energies of various transition states, researchers can predict which reaction pathway is energetically favored. For example, calculations have shown that the transition state leading to one regioisomeric indole product can be significantly lower in energy than the pathway leading to an alternative isomer or decomposition products. acs.org These energy differences, often just a few kcal/mol, can dictate the exclusive formation of a single product. acs.org

Molecular dynamics simulations can also be used to confirm the connections between transition states and their resulting intermediates, sometimes revealing complex reaction dynamics like bimodal transition states that lead to two different intermediates from a single transition state. acs.orgsemanticscholar.org Furthermore, computational methods have been successfully applied to predict the chemical identity of experimentally observed products in complex reaction mixtures, matching calculated properties with mass spectrometry data. copernicus.org

Table 3: Applications of Computational Chemistry in Indole Synthesis

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and energies. | Determination of the most favorable reaction pathway; explanation of regioselectivity. acs.org |

| Intrinsic Reaction Coordinate (IRC) | Confirms the connection between a transition state and its corresponding reactants and products. | Validation of the computed reaction pathway. copernicus.org |

| Molecular Dynamics (MD) | Simulates the motion of atoms over time starting from a transition state. | Confirms product distributions from a single transition state, identifying bifurcating pathways. semanticscholar.org |

Regioselectivity and Chemoselectivity Control in Synthetic Operations

Controlling selectivity is paramount in the synthesis of a precisely substituted molecule like this compound. Both regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts) must be managed.

In the Fischer indole synthesis, regioselectivity is a key consideration when an unsymmetrical ketone is used as the starting material. byjus.comthermofisher.com The outcome is governed by a combination of factors including the acidity of the medium, steric hindrance, and the electronic properties of substituents. thermofisher.comnih.gov For precursors to 5-substituted indoles, the initial enamine formation is directed by the stability of the resulting double bond and steric interactions. Computational studies have shown that electron-withdrawing substituents on the aryl ring can destabilize certain acs.orgacs.org-sigmatropic rearrangement transition states, thereby favoring one regioisomeric outcome over another. semanticscholar.org

Chemoselectivity is crucial during the N-benzylation step. The indole nucleus possesses multiple nucleophilic sites, primarily the N1 and C3 positions. As discussed previously, selective N-alkylation is typically achieved by using a strong base in a polar aprotic solvent. orgsyn.org This combination favors the formation of the N-anion, which is often kinetically favored in alkylation reactions. In contrast, reactions under acidic conditions or with different electrophiles might lead to electrophilic substitution, which overwhelmingly occurs at the electron-rich C3 position. Therefore, the choice of reaction conditions (acidic vs. basic) is the primary tool for controlling the chemoselectivity of functionalization on the indole ring.

Chemical Reactivity and Derivatization Studies of Methyl 1 Benzyl 1h Indole 5 Carboxylate

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring (C2, C3, Benzene (B151609) Ring)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, driven by the high electron density of the heterocyclic ring. nih.govresearchgate.net The reaction typically proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regioselectivity of this substitution on Methyl 1-benzyl-1H-indole-5-carboxylate is influenced by both the inherent properties of the indole ring and the electronic effects of its substituents.

The indole nucleus is significantly more reactive towards electrophiles than benzene, with the substitution occurring preferentially on the pyrrole (B145914) ring. nih.gov The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. researchgate.netacs.org If the C3 position is blocked, substitution can occur at the C2 position. doi.org The benzene portion of the indole ring is less reactive than the pyrrole ring.

The benzyl (B1604629) group at the N1 position serves primarily as a protecting group, preventing N-H acidity-related side reactions. While N-alkylation is a common strategy in indole chemistry, the N-benzyl group also modulates the electronic properties of the indole ring. researchgate.net It is generally considered a weakly activating group. However, under certain conditions, the benzene ring of the N-benzyl group can itself act as a nucleophile and participate in reactions. nih.gov For instance, in gold-catalyzed reactions of N-benzylindole with azidoalkynes, electrophilic substitution occurred on the benzyl ring, indicating its susceptibility to attack by highly reactive electrophiles. nih.gov This suggests that in electrophilic substitution reactions of this compound, there is a possibility of substitution on the N-benzyl ring, competing with reactions on the indole core itself.

The methyl carboxylate group at the C5 position is an electron-withdrawing group (EWG) due to the carbonyl's inductive and resonance effects. EWGs decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This deactivation primarily affects the benzene portion of the indole ring.

| Position | Predicted Reactivity toward EAS | Influencing Factors |

| C3 | Highest | Inherently the most nucleophilic position in the indole ring. researchgate.netacs.org |

| C2 | Moderate | Becomes the preferred site if C3 is substituted. doi.org |

| Benzene Ring (C4, C6, C7) | Low | Deactivated by the electron-withdrawing C5-carboxylate group. acs.org |

| N-Benzyl Ring | Possible | Can act as a nucleophile with highly reactive electrophiles. nih.gov |

Reactions at the Ester Functional Group (e.g., hydrolysis, transesterification, reduction)

The methyl carboxylate group at the C5 position is amenable to a range of standard ester transformations, allowing for further derivatization of the molecule.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-benzyl-1H-indole-5-carboxylic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidification. This transformation is fundamental in the synthesis of more complex indole derivatives, such as amides. clockss.orgnih.gov

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality, modifying the compound's properties.

Reduction: The ester group can be reduced to a primary alcohol, (1-benzyl-1H-indol-5-yl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation, as sodium borohydride is generally not reactive enough to reduce esters. organic-chemistry.org This reaction provides a route to C5-hydroxymethylated indoles, which are valuable synthetic intermediates. The reduction of benzyl esters, a related class of compounds, can also be achieved through hydrogenolysis. organic-chemistry.org

| Reaction | Reagents | Product |

| Hydrolysis | NaOH or KOH, then H₃O⁺ | 1-benzyl-1H-indole-5-carboxylic acid |

| Transesterification | R-OH, Acid or Base Catalyst | 1-benzyl-1H-indole-5-carboxylate (R-ester) |

| Reduction | LiAlH₄ | (1-benzyl-1H-indol-5-yl)methanol |

Nucleophilic Reactions at the N-Benzyl Moiety

Reactions involving nucleophilic attack directly on the N-benzyl group of this compound are not common. The benzyl group is generally stable. However, the most significant reaction in this category is the cleavage of the N-benzyl bond, which is a common deprotection strategy in organic synthesis.

Debenzylation (Hydrogenolysis): The N-benzyl group can be removed by catalytic hydrogenolysis. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This process cleaves the N-C bond, yielding the N-H indole (Methyl 1H-indole-5-carboxylate) and toluene as a byproduct. This method is advantageous due to its mild conditions and clean conversion.

Metalation and Subsequent Functionalization of the Indole Core

Directing the functionalization of specific C-H bonds on the indole core via metalation is a powerful strategy for creating complex derivatives. bohrium.com For N-protected indoles, C2-metalation (e.g., lithiation) is a well-established process. However, functionalization of the less reactive benzene ring often requires specific directing groups or transition metal catalysis. rsc.orgrsc.orgresearchgate.net

In the case of this compound, the C5-carboxylate group is electron-withdrawing and not a classical ortho-directing group for metalation. Therefore, achieving regioselective functionalization of the benzene ring can be challenging. However, modern transition-metal-catalyzed C-H activation methodologies have enabled functionalization at C4, C5, and C7 positions. rsc.orgacs.org For instance, copper-catalyzed systems have been developed for the regioselective C5–H alkylation of indoles that have a carbonyl directing group at the C3 position. nih.gov While the target molecule has its directing group at C5, related strategies might be adaptable. It is plausible that under specific catalytic conditions, C-H activation could be achieved at positions ortho to the indole nitrogen (C7) or adjacent to the existing C5-ester (C4 or C6), although inherent reactivity would favor the pyrrole ring's C2 position for deprotonation/metalation.

Cycloaddition Reactions Involving the Indole System (e.g., [2+2], [2+3], [4+3] annulations)

The indole ring, particularly its C2-C3 double bond, can participate as a component in various cycloaddition reactions, often leading to a loss of aromaticity in the pyrrole ring and the formation of complex, three-dimensional polycyclic structures. researchgate.net

[2+2] Cycloaddition: Visible-light-promoted dearomative [2+2] cycloadditions of indole derivatives are known to produce cyclobutane-fused indoline structures. acs.orgacs.org These reactions can be intramolecular, with an olefin tethered to the indole, or intermolecular with various alkenes. rsc.orgresearchgate.netnih.gov The electronic nature of the indole, influenced by the N-benzyl and C5-carboxylate groups, would affect its triplet energy state and thus its reactivity in such photocatalytic processes.

[2+3] Cycloaddition: Indoles can undergo dearomative [3+2] cycloadditions with various 1,3-dipoles. nih.gov For example, reactions between 3-nitroindoles and fumaric acid amide esters can yield pyrrolo[2,3-b]indole derivatives. rsc.org The presence of the N-benzyl group in this compound would be compatible with many such transformations.

[4+3] Cycloaddition: These reactions are valuable for constructing seven-membered rings fused to the indole core, yielding cyclohepta[b]indoles. nih.govacs.org Typically, these reactions involve vinylindoles reacting with oxyallyl cations. nih.govacs.org To apply this to this compound, it would first need to be converted into a suitable 2- or 3-vinylindole derivative.

[5+2] Cycloaddition: Dearomative [5+2] cycloadditions have also been reported, providing a route to highly functionalized cyclohepta[b]indoles under mild conditions. nih.gov

The feasibility and outcome of these cycloaddition reactions are sensitive to the substituents on the indole ring. The electron-withdrawing C5-carboxylate group would likely influence the electron density of the C2-C3 bond, potentially altering its reactivity as a dienophile or dipolarophile compared to unsubstituted N-benzylindole.

| Cycloaddition Type | Reactant Partner (Example) | Resulting Core Structure | Reference |

| [2+2] | Olefins (photocatalytic) | Cyclobutane-fused indoline | acs.orgrsc.org |

| [3+2] | Vinyldiazo species, Fumarates | Pyrrolo[2,3-b]indole | nih.govrsc.org |

| [4+3] | Oxyallyl cations | Cyclohepta[b]indole | nih.govnih.gov |

| [5+2] | Oxidopyrylium ylides | Oxacyclohepta[b]indole | nih.gov |

Oxidative and Reductive Transformations of the Indole Core

The indole nucleus, being an electron-rich aromatic system, is susceptible to both oxidative and reductive transformations. The presence of the N-benzyl and C5-methoxycarbonyl substituents on the indole core of this compound modulates its reactivity in these processes.

Oxidative Transformations:

The oxidation of the indole core can proceed via several pathways, often leading to cleavage of the pyrrole ring, particularly the C2-C3 double bond, which is the most electron-rich part of the indole system. While specific oxidative studies on this compound are not extensively documented, analogous reactions with similar indole derivatives provide insight into its potential oxidative reactivity.

Common oxidizing agents such as ozone, peroxy acids (e.g., m-CPBA), and potassium permanganate can be employed. Ozonolysis, for instance, typically results in the cleavage of the C2-C3 bond to yield ortho-acylamino benzaldehyde or ketone derivatives. In the case of this compound, this would likely lead to the formation of a derivative of 2-benzamido-5-carbomethoxybenzaldehyde.

Photoinduced oxidation presents another pathway for the transformation of the indole core. rsc.org In the presence of UV light and air, certain indole derivatives undergo oxidation, leading to complex rearranged products. For example, 2-substituted indoles have been shown to form benzoxazinone derivatives, suggesting a cleavage and rearrangement mechanism. rsc.org

A summary of potential oxidative transformations is presented in Table 1.

| Oxidizing Agent/Condition | Potential Product(s) | Remarks |

| Ozone (O₃), followed by reductive workup | 2-(N-benzylformamido)-5-(methoxycarbonyl)benzaldehyde | Cleavage of the C2-C3 double bond is expected. |

| Peroxy acids (e.g., m-CPBA) | N-benzyl-5-(methoxycarbonyl)isatin or further oxidized products | Oxidation at the C2 and C3 positions. |

| Potassium permanganate (KMnO₄) | N-benzyl-5-(methoxycarbonyl)isatin | Strong oxidizing agent leading to 2,3-dioxoindole. |

| Photo-oxidation (UV, air) | Complex rearranged products, potentially benzoxazinone derivatives rsc.org | The reaction mechanism may involve singlet oxygen. rsc.org |

Reductive Transformations:

Reduction of the indole core in this compound can be achieved through various methods, primarily targeting the C2-C3 double bond of the pyrrole ring to yield an indoline derivative. The choice of reducing agent and conditions is crucial to achieve selectivity, especially to avoid the reduction of the ester functionality or cleavage of the N-benzyl group.

Catalytic hydrogenation is a common method for indole reduction. However, the presence of an electron-withdrawing group, such as the methoxycarbonyl group at the C5 position, can decrease the rate of hydrogenation of the indole nucleus. clockss.org Catalysts like platinum or palladium on carbon are typically used, often requiring elevated pressure and temperature. A challenge in the catalytic hydrogenation of N-benzyl indoles is the potential for hydrogenolysis of the N-benzyl group, which would yield the corresponding N-unsubstituted indoline. nih.govacs.org The use of specific catalysts and conditions, such as a mixed catalyst system of palladium and niobic acid-on-carbon, has been shown to facilitate N-benzyl group removal. nih.govacs.org

Dissolving metal reductions, such as the Birch reduction (using an alkali metal like lithium or sodium in liquid ammonia with an alcohol as a proton source), are also effective for the reduction of aromatic systems. rsc.org For indole derivatives, this method can lead to the reduction of the benzene ring portion of the indole nucleus. The specific outcome for this compound would depend on the precise reaction conditions.

Chemical reducing agents can also be employed. For instance, sodium borohydride in the presence of an acid can reduce the indole double bond.

Table 2 summarizes potential reductive transformations.

| Reducing Agent/Condition | Potential Product(s) | Remarks |

| Catalytic Hydrogenation (H₂, Pd/C or PtO₂) | Methyl 1-benzylindoline-5-carboxylate | High pressure and/or temperature may be required. Potential for N-debenzylation. nih.govacs.orgresearchgate.net |

| Dissolving Metal Reduction (e.g., Li/NH₃, t-BuOH) | Dihydro or tetrahydroindole derivatives | Reduction of the carbocyclic ring is possible. rsc.org |

| Sodium Borohydride/Acid | Methyl 1-benzylindoline-5-carboxylate | Acid activation of the indole ring is necessary. |

Rearrangement Reactions (e.g., Carboxylate Migration)

Rearrangement reactions of the indole core or its substituents can be induced by thermal, acidic, or photochemical conditions. While specific studies on the rearrangement of this compound are limited, the general reactivity of substituted indoles suggests potential pathways.

One notable rearrangement applicable to N-benzyl derivatives is the Sommelet-Hauser rearrangement. However, this typically involves the formation of a quaternary ammonium salt and subsequent rearrangement of the benzyl group to the ortho position of an adjacent aromatic ring, which is not directly a rearrangement of the indole core itself.

Acid-catalyzed rearrangements of 2,3-disubstituted indoles are known to occur, often involving the migration of a substituent from the C2 to the C3 position. rsc.org For this compound, which is unsubstituted at the C2 and C3 positions, such rearrangements are less likely under typical acidic conditions.

Thermal rearrangements of N-benzyl aromatic amines, such as N-benzylaniline, have been reported to result in the migration of the benzyl group to the ortho and para positions of the aniline ring. researchgate.net While the indole nitrogen is part of a heterocyclic system, analogous thermal migrations of the N-benzyl group to positions on the indole nucleus could be envisioned under harsh conditions, though this is speculative.

Photochemical conditions can also induce rearrangements in indole derivatives. researchgate.net UV irradiation can lead to complex structural reorganizations, although predicting the specific outcome for this compound without experimental data is difficult. Such reactions often proceed through highly energetic intermediates and can result in a variety of products. researchgate.net

The migration of a carboxylate group on the indole ring is not a commonly reported rearrangement under standard conditions. Decarboxylation of indole-2-carboxylic acids is a more frequent transformation, often requiring high temperatures and sometimes a catalyst. cdnsciencepub.com The stability of the ester group at the C5 position of this compound suggests that its migration would be an energetically unfavorable process.

Theoretical and Computational Chemistry of Methyl 1 Benzyl 1h Indole 5 Carboxylate

Electronic Structure and Bonding Analysis

The electronic structure of Methyl 1-benzyl-1H-indole-5-carboxylate is fundamentally defined by the interplay between the indole (B1671886) ring system, the N-benzyl group, and the methyl carboxylate substituent at the C5 position. Density Functional Theory (DFT) studies on related indole derivatives reveal that the indole nucleus is an electron-rich aromatic system. The introduction of an electron-withdrawing methyl carboxylate group at the C5 position is expected to modulate the electron density distribution across the bicyclic ring.

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the bonding and electronic structure in terms of localized orbitals, offering a quantum chemical extension of the classical Lewis structure concept. wikipedia.orgnih.gov For this compound, an NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the π-system of the indole ring. This delocalization is a key feature of indole's aromaticity and influences its reactivity. The analysis would also quantify the polarization of the σ and π bonds, providing insight into the charge distribution and the nature of the covalent bonds within the molecule. uba.ar The N-benzyl group, while primarily connected through a sigma bond, can influence the electronic environment through steric and weak electronic effects. The carbonyl group of the ester will exhibit strong polarization, with the oxygen atom being a site of high electron density.

| Orbital Interaction | Description | Expected Significance |

| LP(N) -> π(C-C) | Delocalization of the nitrogen lone pair into the indole ring's π-system. | High, contributes to aromaticity and electron-rich nature. |

| π(C=C) -> π(C=C) | π-conjugation within the indole and benzene (B151609) rings. | High, defines the aromatic character. |

| LP(O) -> σ*(C-O) | Hyperconjugation involving the ester group's oxygen lone pairs. | Moderate, influences the conformation and reactivity of the ester. |

This table represents expected NBO interactions based on the general principles of electronic structure theory for similar molecules.

Conformational Analysis and Energy Landscapes of the Molecule

| Dihedral Angle (Indole Plane vs. Benzyl (B1604629) Plane) | Expected Relative Energy | Key Steric Interactions |

| ~0° (Eclipsed) | High | Significant clash between benzyl ortho-H and indole C7-H. |

| ~90° (Perpendicular) | Energy Barrier (Transition State) | Reduced but still present steric interactions. |

| Intermediate Angles (e.g., 60°-80°) | Energy Minima | Minimized steric repulsion, potential for weak C-H···π interactions. |

This table provides a qualitative prediction of the conformational energy landscape based on studies of analogous N-benzyl heterocycles.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

Quantum chemical calculations can provide valuable descriptors of a molecule's reactivity. The Fukui function, a concept derived from DFT, is particularly useful for identifying the most reactive sites for nucleophilic and electrophilic attack. nih.gov The Fukui function, f(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes.

For this compound, the condensed Fukui functions (calculated for each atom) would predict the regioselectivity of its reactions. It is anticipated that the C3 position of the indole ring would be a primary site for electrophilic attack, a characteristic reactivity pattern for indoles. The electron-withdrawing nature of the C5-ester group would likely decrease the nucleophilicity of the benzene part of the indole ring. The sites for nucleophilic attack would be predicted by the Fukui function for electron addition and are expected to be localized on the carbon atoms of the carbonyl group and potentially on the C2 position of the indole ring.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In the MEP map of this compound, negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the carboxylate group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H of an unsubstituted indole, though in this N-benzylated case, the focus would be on the C-H protons. The π-rich surfaces of the indole and benzyl rings would represent regions of moderate negative potential.

| Reactivity Descriptor | Predicted Reactive Sites for Electrophilic Attack | Predicted Reactive Sites for Nucleophilic Attack |

| Fukui Function (f-) | C3 position of the indole ring. | Carbonyl carbon of the ester group, C2 position. |

| Molecular Electrostatic Potential (MEP) | Oxygen atoms of the carboxylate group. | Protons on the aromatic rings and the methylene (B1212753) bridge. |

This table summarizes the expected reactivity based on general principles of indole chemistry and computational descriptors.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, both in isolation and in condensed phases. nih.gov MD simulations provide insights into the conformational flexibility, intramolecular vibrations, and the nature of intermolecular interactions with solvent molecules or in a crystal lattice.

An MD simulation in a solvent, such as water or an organic solvent, would reveal the solvation structure around the molecule. The polar ester group would be expected to form hydrogen bonds with protic solvents, while the aromatic rings would engage in hydrophobic and π-stacking interactions. The simulation would also capture the dynamic nature of the benzyl group's rotation, providing a more realistic picture of its conformational preferences in solution compared to static quantum chemical calculations.

In a simulation of the crystalline state, MD can be used to understand the packing forces and the stability of the crystal lattice. Intermolecular interactions such as π-π stacking between the indole and benzyl rings of adjacent molecules, as well as C-H···O and C-H···π interactions, would be crucial in determining the crystal packing. rsc.org These simulations can also be used to predict mechanical and thermal properties of the crystalline material.

In Silico Modeling of Synthetic Pathways and Reaction Transition States

Computational chemistry can be a powerful tool for modeling synthetic pathways and understanding reaction mechanisms by locating and characterizing transition states. A common route to N-benzyl indoles is the N-alkylation of an indole precursor with a benzyl halide. orgsyn.org For this compound, this would involve the reaction of methyl 1H-indole-5-carboxylate with benzyl bromide or a similar benzylating agent.

In silico modeling of this SN2 reaction would involve calculating the potential energy surface to identify the transition state. The geometry of the transition state would show the partial formation of the N-C(benzyl) bond and the partial breaking of the C-halogen bond. The activation energy for the reaction could be calculated as the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction's feasibility. DFT calculations would also elucidate the role of the base and solvent in the reaction mechanism.

Another important synthetic route to indole derivatives is the Fischer indole synthesis. While less direct for this specific compound, computational studies of the Fischer indole synthesis have provided deep insights into its mechanism, particularly the wikipedia.orgwikipedia.org-sigmatropic rearrangement step, which is often the rate-determining step. Modeling this and other potential synthetic routes can aid in optimizing reaction conditions and predicting potential side products.

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods are widely used to predict various spectroscopic signatures, which can be invaluable for the characterization and identification of molecules.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. researchgate.netnih.gov For this compound, such calculations would predict the chemical shifts for all protons and carbons. These theoretical spectra can be compared with experimental data to confirm the structure and aid in the assignment of complex spectra. The calculations would be sensitive to the conformational orientation of the benzyl group, and by performing a Boltzmann-weighted average of the predicted shifts for the stable conformers, a more accurate prediction can be obtained. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net A TD-DFT calculation for this compound would yield the excitation energies and oscillator strengths for the lowest electronic transitions. The indole chromophore is known to have characteristic π-π* transitions, and the calculations would show how these are influenced by the N-benzyl and C5-ester substituents. The predicted λmax values can be compared with experimental spectra to confirm the identity of the compound. mdpi.com

| Spectroscopic Technique | Computational Method | Predicted Information |

| NMR | GIAO-DFT | 1H and 13C chemical shifts, aiding in structural elucidation. |

| UV-Vis | TD-DFT | Electronic transition energies (λmax) and intensities, characterizing the chromophore. |

| Infrared (IR) | DFT (frequency calculation) | Vibrational frequencies and intensities, corresponding to functional group vibrations (e.g., C=O stretch). |

This table outlines the common computational methods for predicting spectroscopic properties and the type of information they provide.

Advanced Spectroscopic and Analytical Research on Methyl 1 Benzyl 1h Indole 5 Carboxylate

Application of Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For Methyl 1-benzyl-1H-indole-5-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a complete picture of its chemical structure and spatial arrangement.

Detailed Research Findings: The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole (B1671886) core, the benzyl (B1604629) group, and the methyl ester. Protons on the benzyl aromatic ring typically appear in the 7.2-7.4 ppm range, while the benzylic methylene (B1212753) protons (N-CH₂) would likely present as a singlet around 5.3-5.5 ppm. The indole protons would resonate at characteristic positions, with H-3 often being the most deshielded proton on the pyrrole (B145914) ring.

The ¹³C NMR spectrum, including DEPT experiments, confirms the number and type of carbon atoms. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the 165-170 ppm region.

Two-dimensional NMR techniques are crucial for unambiguous assignments and conformational analysis:

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to assign adjacent protons within the indole and benzyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the benzyl group to the indole nitrogen and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for conformational analysis. It detects through-space interactions between protons. For this molecule, NOESY spectra would reveal the preferred spatial orientation of the benzyl group relative to the indole ring by showing correlations between the benzylic CH₂ protons and nearby indole protons (e.g., H-7). This helps to determine if there is a preferred rotational conformer in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) This data is predictive, based on analogous structures like Methyl 1H-indole-3-carboxylate and other N-benzyl indoles.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indole H-2 | ~7.6 - 7.8 | ~128 - 130 |

| Indole H-3 | ~6.6 - 6.8 | ~103 - 105 |

| Indole H-4 | ~7.9 - 8.1 | ~125 - 127 |

| Indole H-6 | ~7.5 - 7.7 | ~122 - 124 |

| Indole H-7 | ~7.6 - 7.8 | ~110 - 112 |

| Benzyl CH₂ | ~5.4 - 5.6 | ~50 - 52 |

| Benzyl Aromatic H (ortho, meta, para) | ~7.2 - 7.4 (multiplet) | ~127 - 137 |

| Ester CH₃ | ~3.8 - 3.9 | ~51 - 53 |

| Ester C=O | - | ~166 - 168 |

| Indole C-3a, C-5, C-7a | - | Quaternary Carbons |

High-Resolution Mass Spectrometry for Mechanistic Elucidation (e.g., isotope labeling studies)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the confirmation of molecular formulas. It is an indispensable tool for verifying the identity of this compound and for studying the mechanisms of its formation.

Detailed Research Findings: Using techniques like Electrospray Ionization (ESI), the compound would be detected as a protonated molecule [M+H]⁺. HRMS analysis would confirm its elemental composition (C₁₇H₁₅NO₂) by matching the measured mass to the calculated mass with high precision (typically within 5 ppm).

Isotope labeling studies are powerful for elucidating reaction mechanisms. For instance, in the synthesis of the title compound via N-alkylation of methyl 1H-indole-5-carboxylate with benzyl bromide, deuterium labeling can provide mechanistic insights.

Deuterium Labeling: By using a deuterated solvent like methanol-d₄ (CD₃OD) or a deuterated reagent, one can trace the pathway of atoms during the reaction. Gold(I)-catalyzed hydrogen isotope exchange reactions on indoles have been shown to selectively label specific positions, which can be monitored by HRMS. chemrxiv.org

Mechanistic Probes: If the N-alkylation reaction were studied, one could use benzyl-α,α-d₂-bromide as the alkylating agent. The resulting product would have a mass increase of 2 Da compared to the unlabeled product, confirming that the benzyl group was incorporated intact and providing information for fragmentation studies. Such studies help differentiate between proposed reaction pathways, such as Sₙ1 versus Sₙ2 mechanisms. researchgate.netnih.gov

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₁₇H₁₅NO₂ + H]⁺ | 266.1176 |

| [C₁₇H₁₅NO₂ + Na]⁺ | 288.0995 |

| [C₁₇H₁₃D₂NO₂ + H]⁺ (from benzyl-d₂) | 268.1301 |

Infrared and Raman Spectroscopy for Functional Group and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule.

Detailed Research Findings: The FTIR spectrum of this compound would display several characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the ester functional group, expected in the region of 1710-1730 cm⁻¹. Other key vibrations include:

Aromatic C-H stretching: Bands above 3000 cm⁻¹ corresponding to the indole and benzyl rings.

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹ for the methyl and benzylic methylene groups.

C=C stretching: Vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

C-O stretching: Strong bands for the ester linkage around 1100-1300 cm⁻¹. Unlike its precursor, methyl 1H-indole-5-carboxylate, the title compound would lack the characteristic N-H stretching band typically seen around 3300-3500 cm⁻¹, confirming successful N-benzylation. rsisinternational.org

The Raman spectrum would complement the IR data. Aromatic ring breathing modes, which are often strong in Raman, would be clearly visible. The C=O stretch is typically weaker in Raman than in IR. This complementary nature helps in a more complete assignment of the vibrational modes of the molecule. scialert.netnih.govpnrjournal.com

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Ester C=O Stretch | 1710 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong |

| C-H Out-of-Plane Bend | 700 - 900 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. It also reveals how molecules pack in the crystal lattice and what intermolecular interactions stabilize the structure.

Detailed Research Findings: While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other substituted indoles, allows for a robust prediction of its solid-state characteristics. mdpi.comresearchgate.net The compound would likely crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netmdpi.com

The analysis would reveal the planarity of the indole ring system and the torsion angles defining the orientation of the benzyl and carboxylate substituents. Intermolecular interactions are key to understanding the crystal packing. For this molecule, the following interactions are expected:

π-π Stacking: Interactions between the aromatic indole ring of one molecule and the benzyl ring of a neighboring molecule.

C-H···O Interactions: Hydrogen bonding between C-H donors (from the aromatic rings or benzyl group) and the oxygen atoms of the ester carbonyl group. nih.gov

C-H···π Interactions: Interactions where a C-H bond points towards the face of an aromatic ring.

Table 4: Representative Crystallographic Data for a Related N-benzyl Heterocycle (Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate) nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 8.8056 (2) |

| b (Å) | 10.6638 (2) |

| c (Å) | 21.8315 (5) |

| V (ų) | 2050.00 (8) |

| Z | 4 |

| Key Interactions | Weak C-H···O intermolecular interactions |

In-situ Spectroscopic Monitoring of Synthetic Reactions

In-situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sampling. This is crucial for optimizing reaction conditions and understanding reaction pathways.

Detailed Research Findings: The synthesis of this compound is typically achieved by the N-alkylation of methyl 1H-indole-5-carboxylate. This reaction can be monitored in-situ using techniques like FTIR or Raman spectroscopy.

FTIR Monitoring: By placing a probe directly into the reaction vessel, one can track the reaction progress. The key change would be the disappearance of the N-H stretching band (around 3400 cm⁻¹) of the starting indole and the simultaneous appearance of product-specific bands, such as those associated with the benzyl group. The concentration of reactants and products over time can be calculated from the intensity of these peaks, yielding kinetic data.

Mass Spectrometry Monitoring: Recent studies have shown that N-alkylation of indoles can be monitored in real-time using mass spectrometry, particularly in microdroplet reactions where reaction acceleration is observed. researchgate.netnih.gov This allows for the detection of the product as it is formed, providing a highly sensitive measure of reaction conversion.

These methods enable rapid optimization of parameters like temperature, catalyst loading, and reaction time, leading to more efficient and controlled synthetic processes.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for both monitoring the progress of a reaction and for assessing the purity of the final product.

Detailed Research Findings:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative reaction monitoring. rsc.org A small aliquot of the reaction mixture is spotted on a silica gel plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The starting material (methyl 1H-indole-5-carboxylate) and the product (this compound) will have different retention factors (Rƒ) due to their differing polarities. The N-benzylated product is less polar and will travel further up the plate (higher Rƒ) than the N-H containing starting material. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique used for both reaction monitoring and final purity assessment. ekb.egabo.fi A reverse-phase HPLC method would be most suitable. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). sielc.com The product, being more nonpolar than the starting material, will have a longer retention time. By integrating the peak areas in the chromatogram, the relative concentrations of all components can be determined, allowing for an accurate assessment of product purity (e.g., >99%).

Table 5: Representative HPLC Method for Analysis This data is representative, based on methods for similar indole carboxylates. sielc.com

| Parameter | Condition |

| Column | Reverse Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Product (longer) > Starting Material (shorter) |

Application As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Polycyclic Systems

The indole (B1671886) nucleus is a cornerstone in the synthesis of numerous polycyclic alkaloids and pharmacologically active compounds. Classic synthetic strategies, such as the Pictet-Spengler wikipedia.orgnih.govresearchgate.netnih.govrsc.org and Bischler-Möhlau wikipedia.orgresearchgate.netresearchgate.net reactions, are frequently employed to construct fused ring systems onto the indole framework. However, a review of the current scientific literature does not provide specific examples of Methyl 1-benzyl-1H-indole-5-carboxylate being directly utilized as a starting material for the synthesis of complex polycyclic systems. While the parent compound, methyl indole-5-carboxylate, is a known intermediate in the synthesis of various bioactive molecules, sigmaaldrich.comsigmaaldrich.com the influence of the N-benzyl group on subsequent cyclization reactions to form polycyclic structures has not been extensively documented.

Role in Ligand Synthesis for Catalytic Systems

Indole-containing ligands have found applications in transition metal catalysis due to the electron-rich nature of the indole ring system, which can effectively coordinate with metal centers. nih.gov These ligands can influence the reactivity and selectivity of catalytic transformations. While the synthesis of indole derivatives often employs transition metal catalysts with specialized ligands, rsc.orgmdpi.com the use of this compound as a precursor for the synthesis of new ligands for catalytic systems is not a well-documented area of research. The potential for this molecule to be modified into a ligand, for example by converting the ester group into a coordinating functional group, exists, but there are no specific reports of this application in the available literature.

Integration into Sustainable Chemical Manufacturing Processes

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives, with a focus on using environmentally benign solvents like water, developing catalyst-free reactions, and improving atom economy. researchgate.netrsc.org The synthesis of the indole core itself can be achieved through sustainable, multicomponent reactions. rsc.org Furthermore, indole and its derivatives are considered to have significant potential as bio-based feedstocks for the chemical industry. nih.govnih.gov However, with regard to this compound specifically, there is a lack of published research detailing its integration into sustainable chemical manufacturing processes. While general green methodologies for indole synthesis exist, their specific application to this N-benzylated indole ester has not been reported.

Application in Material Science as a Component or Monomer

The field of material science has seen a growing interest in the use of bio-based and functional monomers for the creation of novel polymers with advanced properties. Indole-containing molecules are attractive candidates in this regard due to their rigid, aromatic structure and inherent functionality. nih.govrsc.org Research has demonstrated the feasibility of incorporating indole-dicarboxylates into polyesters, resulting in materials with high glass transition temperatures and good thermal stability. nih.govrsc.orgacs.org These indole-based polymers are being explored as sustainable alternatives to petroleum-derived plastics like poly(ethylene terephthalate) (PET). nih.gov

This compound, with its mono-functional carboxylate group, can be envisioned as a monomer for certain types of polymerization or as a building block for more complex, difunctional monomers. For instance, the ester could be hydrolyzed to a carboxylic acid, and another functional group amenable to polymerization could be introduced elsewhere on the molecule.

One of the most promising potential applications for indole-based building blocks like this compound is in the synthesis of Covalent Organic Frameworks (COFs) . mdpi.comrsc.org COFs are a class of porous, crystalline polymers with well-defined structures and high surface areas. The properties of COFs can be tuned by the choice of monomers. The presence of a carboxyl group on the indole ring, as in the hydrolyzed form of this compound, makes it a suitable candidate for the synthesis of carboxyl-functionalized COFs, which have shown utility in the extraction of environmental pollutants. nih.gov

The table below summarizes the potential applications of indole-based monomers in material science, for which this compound could be a relevant precursor.

| Material Class | Potential Role of Indole Unit | Relevant Properties |

| High-Performance Polyesters | Aromatic dicarboxylate monomer | High glass transition temperature (Tg), thermal stability, potential for bio-based origin. |

| Functional Polymers | Pendant functional group | Fluorescence, electrochemical activity, antibacterial properties. rsc.orgacs.org |

| Covalent Organic Frameworks (COFs) | Carboxyl-functionalized building block | Porosity, high surface area, thermal and chemical stability, catalytic activity, adsorption capabilities. mdpi.comrsc.org |

While direct polymerization of this compound has not been reported, the existing literature on indole-based polymers strongly suggests its potential as a valuable component in the design of new functional materials. acs.orgrsc.org

Future Research Directions for this compound and its Analogs

The indole nucleus is a cornerstone in medicinal chemistry and materials science, and its functionalized derivatives continue to be subjects of intensive research. This compound, as a representative of this class, serves as a platform for exploring novel chemical space and reactivity. The future of research concerning this compound and its analogs is poised to advance through several key avenues, focusing on efficiency, sustainability, and the integration of modern computational tools.

Q & A

Basic Research Questions

What are the recommended synthetic routes for Methyl 1-benzyl-1H-indole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves benzylation of indole precursors followed by carboxylation. A common approach is the alkylation of methyl indole-5-carboxylate derivatives using benzyl halides under basic conditions (e.g., NaH in DMF). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 indole:benzyl halide) are critical for minimizing side products like N-alkylation isomers. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming the benzyl group's position on the indole nitrogen. Software suites like SHELXL refine crystallographic data to resolve positional disorder or thermal motion artifacts. For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids, aiding in distinguishing between isomeric structures (e.g., 1-benzyl vs. 3-benzyl substitution) .

What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions addressed?

- NMR : H and C NMR confirm the benzyl group’s attachment (e.g., benzyl protons at δ 4.8–5.2 ppm) and ester functionality (COOCH at δ 3.9 ppm). Discrepancies in aromatic proton splitting may arise from solvent effects; use deuterated DMSO or CDCl to stabilize signals .

- FTIR : The ester carbonyl stretch (~1700 cm) and N–H indole stretch (~3400 cm^{-1) are diagnostic. Contradictions in peak assignments can be resolved via computational IR simulations using DFT methods (e.g., B3LYP/6-311+G(d,p)) .

Advanced Research Questions

How do solvent polarity and hydrogen bonding affect the electronic structure of this compound?

DFT studies (B3LYP, CAM-B3LYP) reveal that polar solvents (e.g., water, DMSO) stabilize the compound’s excited state via hydrogen bonding with the ester carbonyl group, red-shifting fluorescence emission. Solvent-dependent UV-Vis spectra (λ 280–320 nm) correlate with calculated HOMO-LUMO gaps (4.2–4.5 eV). Methanol, for instance, induces a 10 nm redshift compared to hexane due to dipole-dipole interactions .

What strategies mitigate byproduct formation during benzylation of indole derivatives?

Byproducts like dialkylated isomers or oxidation products (e.g., indole-5-carboxylic acid) arise from excess benzyl halide or prolonged reaction times. Strategies include:

- Controlled stoichiometry : Use 1.1 equivalents of benzyl bromide to avoid over-alkylation.

- Inert atmosphere : N or Ar prevents oxidation of the indole ring.

- Low-temperature quenching : Rapid cooling after reaction completion minimizes acid-catalyzed ester hydrolysis .

How can computational docking predict the biological activity of this compound as a kinase inhibitor?

Molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., PDB 3PP0) identifies potential binding modes. The benzyl group’s hydrophobic interactions with kinase pocket residues (e.g., Leu83 in CDK2) and hydrogen bonding between the ester carbonyl and catalytic lysine (e.g., Lys33) are key. MD simulations (AMBER) assess binding stability, with RMSD <2 Å indicating robust interactions .

What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Twinned crystals : Common due to flexible benzyl groups. Use SHELXL’s TWIN/BASF commands to refine twin laws and improve R-factors.

- Disordered solvent molecules : SQUEEZE (PLATON) removes electron density contributions from unmodeled solvent, enhancing structural clarity .

Methodological Considerations for Data Contradictions

How should researchers reconcile discrepancies between experimental and computational spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.